3-Bromo-1H-indazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-7-ol typically involves the bromination of 1H-indazole followed by hydroxylation. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to yield 3-bromo-1H-indazole. Subsequent hydroxylation at the 7th position can be achieved using a hydroxylating agent such as hydrogen peroxide (H₂O₂) under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 1H-indazol-7-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products:
Oxidation: 3-Bromo-1H-indazol-7-one.
Reduction: 1H-indazol-7-ol.
Substitution: 3-Amino-1H-indazol-7-ol or 3-Thio-1H-indazol-7-ol.
Scientific Research Applications
3-Bromo-1H-indazol-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indazol-7-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-indazole: Lacks the bromine and hydroxyl groups, making it less reactive and less specific in its biological interactions.
3-Bromo-1H-indazole: Similar to 3-Bromo-1H-indazol-7-ol but lacks the hydroxyl group, affecting its solubility and reactivity.
1H-indazol-7-ol: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3-bromo-2H-indazol-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTLRSTWPNIZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.